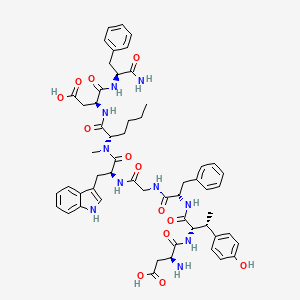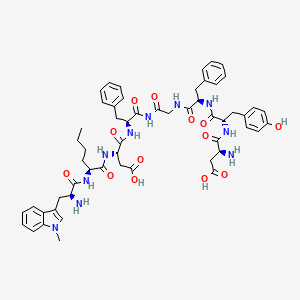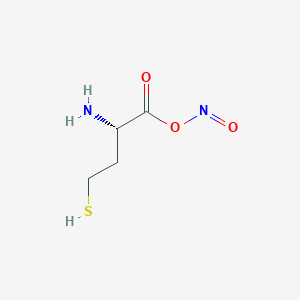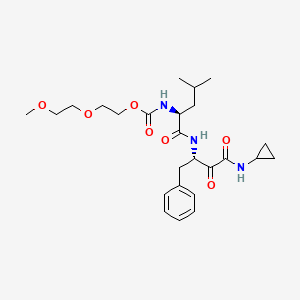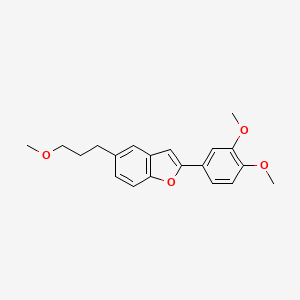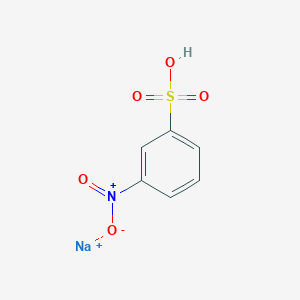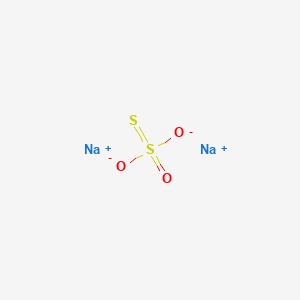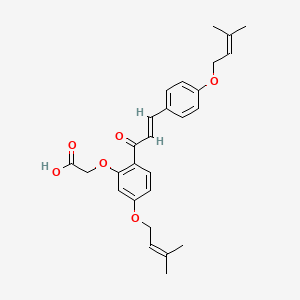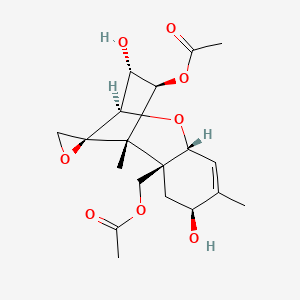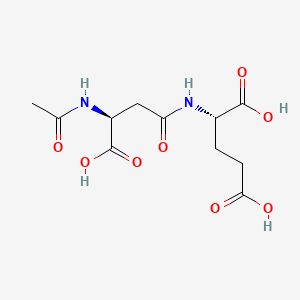
Acide spaglumique
Vue d'ensemble
Description
Naaxia is an eye drop solution with an active substance, N-acetyl-aspartyl-glutamate acid (sodium salt), dosed at 4.90 g per 100 ml . It is used in conditions such as Blepharoconjunctivitis and Allergic conjunctivitis .
Molecular Structure Analysis
Naaxia’s active ingredient, Spaglumic acid, has a molecular formula of C11H16N2O8 and a molecular weight of 304.255 g/mol . It is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate .Applications De Recherche Scientifique
Traitement de la conjonctivite allergique
Acide spaglumique: est principalement utilisé dans le traitement de la conjonctivite allergique. Il agit comme un stabilisateur des mastocytes, empêchant la libération d'histamine et d'autres médiateurs inflammatoires des mastocytes . Cette action contribue à soulager les symptômes tels que les démangeaisons, les rougeurs et les larmoiements associés aux réactions allergiques oculaires.
Stabilisation des mastocytes
Au-delà du traitement de la conjonctivite allergique, la capacité de l'This compound à stabiliser les mastocytes la rend potentiellement utile dans d'autres affections allergiques où la dégranulation des mastocytes joue un rôle clé. En inhibant des canaux calciques spécifiques, elle empêche la libération de médiateurs inflammatoires, ce qui pourrait être bénéfique dans diverses réponses allergiques .
Recherche neuroprotectrice
N-Acetyl-beta-Asp-Glu: a été identifié comme un inhibiteur compétitif de la peptidase NAAG, avec un Ki de 1 µM. Cette propriété en fait un candidat pour la recherche neuroprotectrice, en particulier pour protéger les neurones spinaux de l'excitotoxicité et des dommages hypoxiques . Son rôle d'antagoniste sélectif du mGluR3 contribue également à son potentiel dans les études de neuroprotection.
Inflammation oculaire
Des essais cliniques ont démontré l'efficacité de Naaxia dans la réduction de l'inflammation oculaire. Elle a montré des effets significatifs sur les niveaux d'ECP lacrymal, indiquant un effet inhibiteur possible sur l'activation des éosinophiles, qui est une caractéristique de l'inflammation dans des affections telles que la kératoconjonctivite vernale .
Action éosinophilique
Les actions anti-éosinophiliques de Naaxia ont été confirmées par une réduction significative des concentrations de protéine cationique éosinophile (ECP) dans les larmes. Cela suggère que Naaxia pourrait être efficace dans la prise en charge des maladies caractérisées par une activité éosinophilique .
Recherche sur les neurotransmetteurs peptidiques
En tant que neurotransmetteur peptidique présent dans le cerveau à des concentrations millimolaires, l'This compound est impliqué dans les processus de neurotransmission. Sa prévalence dans le système nerveux des mammifères en fait un sujet d'intérêt dans l'étude des fonctions des neurotransmetteurs et des troubles liés à la neurotransmission .
Mécanisme D'action
Target of Action
Acide spaglumique primarily targets mast cells . Mast cells are immune cells that play a crucial role in allergic reactions. They are involved in producing an allergic response by releasing inflammatory mediators such as histamine .
Mode of Action
This compound acts as a mast cell stabilizer . It inhibits the degranulation of mast cells, a process that releases inflammatory mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation and thus blocking the release of histamine and other mediators .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine release pathway in mast cells . By inhibiting mast cell degranulation, this compound prevents the release of histamine, a key mediator in allergic reactions .
Pharmacokinetics
It’s known that the compound is used in eye drops, suggesting a local effect .
Result of Action
The primary result of this compound’s action is the prevention of allergic reactions . By stabilizing mast cells and inhibiting the release of histamine, it prevents the inflammation and other symptoms associated with allergic reactions .
Action Environment
The action of this compound is influenced by the local environment in which it is applied. For instance, in the case of eye drops, the compound exerts a local effect, preventing allergic reactions in the eyes . Environmental factors such as the presence of allergens can influence the compound’s efficacy .
Safety and Hazards
Naaxia should be used precisely as recommended by a physician . Adverse events may still happen even at usual prescription dosages . In a study, there were no significant differences between treatment groups in the occurrence of adverse effects, except for burning which was more frequent in the levocabastine group .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCKKCMJTSNWCU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045385 | |
| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation. | |
| Record name | Spaglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
4910-46-7 | |
| Record name | Spaglumic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4910-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spaglumic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spaglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPAGLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81L78B3RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



